1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole
Description
1-Allyl-2-(p-tolyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring an allyl group at the N1 position and a p-tolyl (4-methylphenyl) substituent at the C2 position. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, enabling diverse biological interactions. This compound has been explored in probes for cysteine detection (e.g., derivative A-B in ) and as a template for drug design .
Properties
IUPAC Name |
2-(4-methylphenyl)-1-prop-2-enylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-3-12-19-16-7-5-4-6-15(16)18-17(19)14-10-8-13(2)9-11-14/h3-11H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBNTAMQUSYEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole can be achieved through various synthetic routesThe reaction is typically carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of nuclear factor kappa B (NF-κB) transcription factor transmigration, leading to reduced production of pro-inflammatory cytokines . Its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Electronic and Physical Properties
The C2 aryl substituent significantly impacts electronic properties and reactivity. Key comparisons include:
The allyl group at N1 enhances reactivity in elimination reactions (e.g., cysteine detection probes) compared to bulkier groups like benzyl .
Biological Activity
1-Allyl-2-(p-tolyl)-1H-benzo[d]imidazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the benzimidazole family, which is known for various pharmacological properties. The synthesis of this compound typically involves the reaction of p-toluidine with an appropriate allylic halide under basic conditions, often utilizing a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Antimicrobial Properties
Numerous studies have indicated that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, a recent study demonstrated that compounds similar to this compound showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating effective antimicrobial potential.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 10 | Staphylococcus aureus |
| This compound | 15 | Escherichia coli |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely studied. In vitro assays have shown that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 12 µM for MCF-7 and 15 µM for HeLa cells, suggesting a selective action against these cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HeLa (Cervical) | 15 |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.
- Induction of Apoptosis : Flow cytometry analyses have shown increased apoptotic cell populations in treated cancer cells, indicating that the compound may trigger programmed cell death.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the effectiveness of various benzimidazole derivatives, including our compound of interest, against resistant strains of bacteria. The researchers noted that the presence of the allyl group contributed to enhanced membrane permeability, facilitating greater antimicrobial activity.
Case Study 2: Anticancer Properties
Another research effort focused on evaluating the cytotoxic effects of several benzimidazole derivatives on lung cancer cells. The results indicated that compounds with similar structural features to this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a high gastrointestinal absorption score. Toxicity assessments revealed no significant adverse effects at therapeutic doses in animal models, indicating a promising safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
